molecular formula C8H6BrNO4 B1219395 Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)- CAS No. 5029-61-8

Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-

Cat. No. B1219395
CAS RN: 5029-61-8
M. Wt: 260.04 g/mol
InChI Key: ADFUHIYILOQDHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-” is a chemical compound with the molecular formula C10H12BrNO . It is related to “Ethanone, 1-(4-hydroxy-3-nitrophenyl)-”, which has the molecular formula C8H7NO4 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, bromination of 2-hydroxy-4-nitroacetophenone in refluxing acetic acid can yield a brominated compound .


Molecular Structure Analysis

The molecular structure of “Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-” can be analyzed based on its molecular formula C10H12BrNO . It is related to “Ethanone, 1-(4-hydroxy-3-nitrophenyl)-”, which has the molecular formula C8H7NO4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-” can be inferred from its molecular structure. It has a molecular weight of 242.112 .

properties

IUPAC Name

2-bromo-1-(4-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO4/c9-4-8(12)5-1-2-7(11)6(3-5)10(13)14/h1-3,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFUHIYILOQDHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063682
Record name Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-

CAS RN

5029-61-8
Record name 2-Bromo-1-(4-hydroxy-3-nitrophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5029-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromo-4-hydroxy-3-nitroacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 2-bromo-1-(4-hydroxy-3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2063682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 50 ml. of chloroform was dissolved 5.4 g. of 4-hydroxy-3-nitroacetophenone and then 5 ml. of chloroform solution of 4.8 g. of bromine was added dropwise to the solution gradually. Thereafter, the mixture was stirred for 15 minutes and concentrated under a reduced pressure to form yellow crystals. By recrystallizing the product from benzene-n-hexane, 6.3 g. of the crystals of α-bromo-4-hydroxy-3-nitroacetophenone melting at 69°-71° C. were obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.